N-[(4-Chlorophenyl)sulfanyl]aniline
Description
Properties
CAS No. |
14933-94-9 |
|---|---|
Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H |
InChI Key |
MPBJRMAGOJEPML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[(2-Chlorophenyl)sulfanyl]aniline
- Structure : The chlorine substituent is at the ortho position on the phenyl ring, unlike the para position in N-[(4-Chlorophenyl)sulfanyl]aniline.
- Impact : The ortho-chloro group induces steric hindrance, reducing rotational freedom and altering electronic distribution. This compound exhibits a lower melting point compared to its para-substituted counterpart due to disrupted molecular packing .
- Synthesis : Prepared via similar thioetherification methods, with a yield dependent on the substitution pattern of the electrophile .
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline
- Structure : Incorporates a fluorine atom at the para position and an ethyl spacer between the sulfanyl group and the aniline.
- Impact : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent sulfur, increasing reactivity in cross-coupling reactions. The ethyl spacer improves solubility in polar solvents (e.g., DME or DMF) .
- Applications: Used in medicinal chemistry for its improved bioavailability compared to non-fluorinated analogs .
Sulfur Functional Group Variations
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b)
- Structure : Features a sulfonamide group instead of a thioether, with an ethene spacer.
- Properties : Higher thermal stability (melting point: 108–110°C) due to resonance stabilization of the sulfonamide group. The trans (E) configuration minimizes steric clashes between aromatic rings .
- Synthesis : Achieved via condensation of 4-chloroaniline with (E)-2-phenylethenesulfonyl chloride, yielding 80% .
4-((4-Chlorophenyl)sulfonyl)aniline
- Structure : Contains a sulfonyl group, which is more electron-withdrawing than a sulfanyl group.
- Impact : The sulfonyl group increases acidity of the aniline NH (pKa ~3–4) compared to thioether analogs (pKa ~4–5). This enhances its utility in electrophilic substitution reactions .
- Applications : Widely used in polymer chemistry and as a precursor for sulfa drugs .
Heterocyclic and Complex Derivatives
N-(3-Benzyl-5-(4-Chlorophenyl)thiazol-2(3H)-ylidene)aniline (34)
- Structure : Integrates a thiazole ring with a 4-chlorophenyl substituent.
- Impact: The thiazole ring introduces π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~320 nm). This compound shows enhanced antimicrobial activity compared to non-heterocyclic analogs .
- Synthesis : Formed via cyclization reactions, with yields influenced by the electron-donating/withdrawing nature of substituents .
N-(4-Chlorophenyl)-N-methyl-2-(phenylthio)aniline (3e)
- Structure : Includes an N-methyl group and a phenylthio substituent.
- Impact : Methylation of the aniline nitrogen reduces basicity and oxidative degradation. The phenylthio group enhances lipophilicity (logP ~3.5), improving cell membrane permeability .
- Synthesis : Synthesized via CsF-mediated thioamination of arynes, yielding 67% as a pale yellow solid .
Physicochemical and Structural Data Comparison
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioamination | CsF, DME, 25°C, 24 h | 67 | |
| Solvent-free sulfonamide | NaHCO₃, solvent-free, RT | 80–90 | |
| Microwave synthesis | Formic acid, solvent-free, 90°C | 65–85 |
Basic: What spectroscopic and crystallographic methods are used to characterize these compounds?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, N-(4-chlorophenyl)-2-phenylethenesulfonamide shows distinct aromatic proton signals at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibits intramolecular N–H⋯N bonds (S(7) motif) and dimeric R₂²(8) motifs .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H]⁺ calculated for C₁₃H₁₁ClN₂O₂S: 295.0304; found: 295.0306) .
Advanced: How do electron-donating/withdrawing substituents on the aniline ring influence sulfonamide synthesis yields?
Methodological Answer:
Substituent effects are quantified via comparative synthesis. For example, microwave-assisted reactions of 4-substituted anilines with formic acid show yield trends:
Table 2: Substituent Effects on Amide Yield
| Substituent | Yield (%) | Basicity (pKa) |
|---|---|---|
| 4-OCH₃ (donating) | 85 | 5.34 |
| H (aniline) | 75 | 4.58 |
| 4-Cl (withdrawing) | 65 | 3.83 |
| 4-NO₂ (withdrawing) | 55 | 1.00 |
Stronger electron-donating groups (e.g., -OCH₃) enhance nucleophilicity and reaction efficiency, while withdrawing groups (e.g., -NO₂) reduce yields .
Advanced: How can X-ray crystallography resolve contradictions in structural predictions for sulfanyl-aniline derivatives?
Methodological Answer:
Crystallography provides definitive bond angles and packing interactions that computational models may miss. For example:
- In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the dihedral angle between pyrimidine and benzene rings (42.25°) deviates from DFT predictions due to N–H⋯O hydrogen bonding .
- SHELXL refinement (via SHELX software) corrects torsional ambiguities in twinned crystals, resolving discrepancies between NMR and preliminary crystallographic data .
Advanced: What mechanistic insights explain the role of CsF in thioamination reactions?
Methodological Answer:
CsF acts as a fluoride source to generate aryne intermediates. The mechanism involves:
Aryne Formation : CsF cleaves the TMS group from 2-(trimethylsilyl)phenyl triflate, generating a reactive benzyne.
Nucleophilic Attack : Sulfenamide (e.g., N-(4-chlorophenyl)-S-phenylthiohydroxylamine) attacks the aryne, forming a C–S bond.
Rearrangement : A [1,2]-shift yields the final product. Kinetic studies show CsF accelerates the rate-limiting aryne formation step .
Advanced: How do solvent-free conditions improve efficiency in sulfonamide synthesis?
Methodological Answer:
Solvent-free methods enhance reaction kinetics by:
- Reducing Diffusion Barriers : Direct contact between 4-chloroaniline and sulfonyl chlorides increases collision frequency.
- Minimizing Side Reactions : Absence of solvent prevents hydrolysis of sulfonyl chlorides.
- Facilitating Workup : Products precipitate directly, simplifying purification (e.g., 92% yield for N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides) .
Advanced: What computational strategies model electronic effects in substituent reactivity?
Methodological Answer:
- DFT Calculations : Optimize transition-state geometries using software like Gaussian. For example, electron-withdrawing groups lower the HOMO energy of aniline, reducing nucleophilic attack efficiency .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict crystallization pathways, aligning with experimental data from SHELX-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
